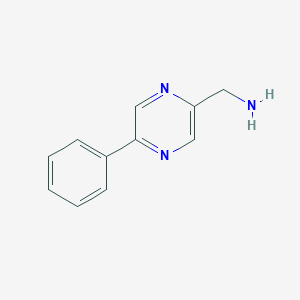

(5-苯基吡嗪-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(5-Phenylpyrazin-2-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper describes the synthesis of a compound with an oxadiazole ring, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was characterized using various spectroscopic techniques . The third paper presents a method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction . These papers provide insights into the chemical properties and potential biological activities of compounds structurally related to "(5-Phenylpyrazin-2-yl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high selectivity and yields. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, which is a high-yielding process . Similarly, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives was carried out using (N-isocyanimino) triphenylphosphorane in a one-pot protocol at room temperature, without the need for a catalyst or activation . These methods suggest that the synthesis of "(5-Phenylpyrazin-2-yl)methanamine" could potentially be carried out using similar techniques, with an emphasis on room temperature reactions and the avoidance of additional catalysts.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of aromatic rings and heterocyclic components, such as the oxadiazole ring . These structural features are important for the biological activity of the compounds, as seen in the first paper, where the aryloxyethyl derivatives showed high affinity for the 5-HT1A receptor . The presence of such rings in "(5-Phenylpyrazin-2-yl)methanamine" would likely contribute to its chemical reactivity and potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the related compounds are indicative of the reactivity of the functional groups present. The use of polyphosphoric acid in the synthesis of the oxadiazole derivative suggests that acid-catalyzed condensation reactions may be applicable to the synthesis of "(5-Phenylpyrazin-2-yl)methanamine" . The four-component reaction used to synthesize the densely functionalized iminophosphoranes indicates that "(5-Phenylpyrazin-2-yl)methanamine" could also be amenable to multi-component reactions that allow for the introduction of various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are influenced by their molecular structures. For instance, the lead structure in the first paper exhibited high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . The spectroscopic characterization of the oxadiazole derivative provided information on its molecular identity and purity . These properties are crucial for understanding the behavior of "(5-Phenylpyrazin-2-yl)methanamine" in various environments, including biological systems.

科学研究应用

血清素 5-HT1A 受体偏向激动剂

- 研究背景:1-(1-苯甲酰哌啶-4-基)甲胺的新型衍生物,包括 (5-苯基吡嗪-2-基)甲胺类似物,被设计为血清素 5-HT1A 受体的“偏向激动剂”。这些化合物被评估其抗抑郁样活性。

- 主要发现:先导结构在大鼠皮层中强力刺激 ERK1/2 磷酸化,并显示出高度有效的抗抑郁样活性,表明其作为抗抑郁药物候选物的潜力 (Sniecikowska 等,2019)。

转移氢化反应

- 研究背景:合成了相关化合物 (4-苯基喹唑啉-2-基)甲胺,并用于 N-杂环钌 (II) 配合物中。这些配合物在苯乙酮衍生物的转移氢化中进行了考察。

- 主要发现:实现了高达 99% 的优异转化率和高 TOF 值,表明在化学合成中具有潜在的效用 (Karabuğa 等,2015)。

抗癌活性

- 研究背景:合成了来自与 (5-苯基吡嗪-2-基)甲胺相关的席夫碱配体的新的钯 (Pd)II 和铂 (Pt)II 配合物,并评估了它们的抗癌活性。

- 主要发现:这些配合物表现出很强的 DNA 结合亲和力和对各种癌细胞系的选择性细胞毒活性,表明在癌症治疗中的潜力 (Mbugua 等,2020)。

多组分合成

- 研究背景:采用一锅多组分反应来合成咪唑并吡嗪衍生物,利用 (5-苯基吡嗪-2-基)甲胺类似物。

- 主要发现:该方法提供了有效的合成路线,表明在新型化合物开发中的应用 (Galli 等,2019)。

细胞毒剂合成

- 研究背景:使用 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺合成了新型细胞毒剂,在癌症治疗中显示出前景。

- 主要发现:与参考药物多柔比星相比,一些化合物对各种癌细胞系表现出相当或更好的细胞毒活性 (Ramazani 等,2014)。

抗菌和抗真菌活性

- 研究背景:合成了 (5-苯基吡嗪-2-基)甲胺的衍生物,并评估了它们的抗菌和抗真菌活性。

- 主要发现:这些化合物表现出不同程度的活性,表明在抗菌应用中的潜力 (Visagaperumal 等,2010)。

安全和危害

属性

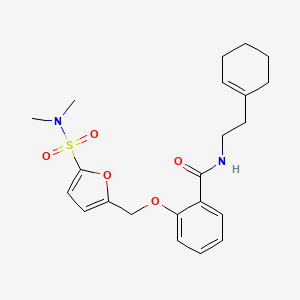

IUPAC Name |

(5-phenylpyrazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADMFBOPPFHFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)